D-Mannopyranose pentasulfate potassium salt D-Mannopyranose pentasulfate potassium salt
Brand Name: Vulcanchem
CAS No.: 111757-61-0
VCID: VC0037717
InChI: InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5+,6?;;;;;/m1...../s1
SMILES: C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Molecular Formula: C6H7K5O21S5
Molecular Weight: 770.893

D-Mannopyranose pentasulfate potassium salt

CAS No.: 111757-61-0

Cat. No.: VC0037717

Molecular Formula: C6H7K5O21S5

Molecular Weight: 770.893

* For research use only. Not for human or veterinary use.

D-Mannopyranose pentasulfate potassium salt - 111757-61-0

Specification

CAS No. 111757-61-0
Molecular Formula C6H7K5O21S5
Molecular Weight 770.893
IUPAC Name pentapotassium;[(2R,3R,4S,5S)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate
Standard InChI InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5+,6?;;;;;/m1...../s1
Standard InChI Key PWKOEMUICVNKKC-ROGCYDKWSA-I
SMILES C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]

Introduction

Chemical Structure and Fundamental Properties

Molecular Identity and Classification

D-Mannopyranose pentasulfate potassium salt is precisely identified by CAS number 359436-63-8. The compound is also referred to as "pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate" in chemical nomenclature systems . It belongs to the broader category of sulfated carbohydrates, which have significant biological activities due to their ability to interact with various proteins and receptors.

The technical grade form of this compound is commercially available and categorized as an organic reagent suitable for research applications . The compound's structure is based on D-mannose, which is a hexose monosaccharide that plays critical roles in various biological systems, particularly in glycoprotein synthesis and cellular recognition processes.

Physicochemical Properties

The molecular formula of D-Mannopyranose pentasulfate potassium salt is C6H7K5O21S5, reflecting its complex structure consisting of a mannose core with five sulfate groups and five potassium ions . The molecular weight is calculated at 770.9 g/mol, while the exact mass has been determined to be 769.6268705 . These precise measurements are essential for analytical identification and characterization of the compound in research settings.

The compound's chemical structure features a mannopyranose ring with sulfate groups attached at positions 1, 2, 3, 4, and 6. This high degree of sulfation creates a molecule with significant negative charge density, balanced by the five potassium counterions. The resulting electronic configuration influences its solubility, binding characteristics, and biological activity profiles.

PropertyValue
Chemical NamePotassium (2R,3R,4S,5S)-6-oxohexane-1,2,3,4,5-pentayl pentakis(sulfate)
CAS Number359436-63-8
Molecular FormulaC6H7K5O21S5
Molecular Weight770.9 g/mol
Exact Mass769.6268705
InChIKeyRBGIZSFIBHLNDF-KKSOGILYSA-I

Synthesis and Preparative Methods

Sulfation Strategies

Structural Characterization

Analytical Techniques

The structural characterization of D-Mannopyranose pentasulfate potassium salt would typically employ a combination of analytical techniques. While specific characterization data for this compound is limited in the available research, related mannose derivatives have been analyzed using various methods that would be applicable.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, has been used for identifying and confirming the structure of mannose derivatives . This technique provides valuable information about the chemical environment of hydrogen atoms in the molecule, which can confirm the attachment of sulfate groups at specific positions.

Chromatographic techniques, such as paper chromatography, have been employed to analyze mannose-containing compounds. For instance, research has shown that mannose components in polysaccharides can be identified through their characteristic migration patterns . This approach could be adapted for analyzing the purity and identity of D-Mannopyranose pentasulfate potassium salt.

Structural Confirmation

The complete structural confirmation of D-Mannopyranose pentasulfate potassium salt would require comprehensive spectroscopic analysis. For comparison, related mannose derivatives have been characterized through methylation analysis followed by hydrolysis to determine linkage patterns . The products of such analyses can be identified by comparing their Rf values in chromatographic systems with known standards .

In the case of mannose pentasulfate potassium salt, the InChIKey identifier RBGIZSFIBHLNDF-KKSOGILYSA-I provides a unique structural fingerprint that can be used for database searches and structural verification .

Comparison with Related Mannose Derivatives

Structural Variations

D-Mannopyranose pentasulfate potassium salt represents one of several mannose derivatives with diverse structural modifications. For comparison, alpha-D-Mannose pentaacetate (CAS: 4163-65-9) features acetate groups rather than sulfate groups at the hydroxyl positions . This structural difference significantly alters the compound's properties and biological activities.

The molecular formula of alpha-D-Mannose pentaacetate is C16H22O11, with a molecular weight of 390.34 g/mol . The acetylated derivative lacks the highly charged character of the sulfated version, resulting in different solubility properties and biological interactions.

Functional Comparisons

The functional properties of mannose derivatives depend critically on their specific modifications. While acetylated mannose derivatives like alpha-D-Mannose pentaacetate are often used as synthetic intermediates or for studying carbohydrate metabolism, sulfated derivatives like D-Mannopyranose pentasulfate potassium salt are more likely to mimic the biological activities of natural sulfated glycosaminoglycans.

Research has demonstrated that mannose-modified lipids can form complexes with DNA (termed "lipoplexes") for gene delivery applications . The efficiency of these delivery systems depends on the specific mannose modification, with α-mannose derivatives showing superior performance compared to β-mannose variants in macrophage transfection experiments .

Future Research Directions

Structure-Activity Relationship Studies

Further research is needed to fully elucidate the structure-activity relationships of D-Mannopyranose pentasulfate potassium salt. Systematic studies comparing partially sulfated mannose derivatives with the pentasulfated compound would provide valuable insights into how the degree and pattern of sulfation influence biological activities.

Crystallographic studies would be beneficial for determining the precise three-dimensional structure of the compound and how it influences interactions with target proteins. Such structural information would facilitate rational design of mannose-based therapeutic agents with optimized properties.

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